2-[(2E)-3-phenylprop-2-enamido]acetic acid 2-[(2E)-3-phenylprop-2-enamido]acetic acid N-cinnamoylglycine is an N-acylglycine in which the acyl group is specified as (2E)-3-phenylprop-2-enoyl (cinnamoyl). It has a role as a metabolite. It is a conjugate acid of a N-cinnamoylglycinate.
Brand Name: Vulcanchem
CAS No.: 62430-40-4
VCID: VC11619147
InChI: InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

2-[(2E)-3-phenylprop-2-enamido]acetic acid

CAS No.: 62430-40-4

Cat. No.: VC11619147

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(2E)-3-phenylprop-2-enamido]acetic acid - 62430-40-4

Specification

CAS No. 62430-40-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid
Standard InChI InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+
Standard InChI Key YAADMLWHGMUGQL-VOTSOKGWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)NCC(=O)O

Introduction

Chemical Identity and Structural Features

2-[(2E)-3-Phenylprop-2-enamido]acetic acid (IUPAC name: 2-[(E)-3-phenylprop-2-enamido]acetic acid) consists of a trans-configured α,β-unsaturated amide backbone (prop-2-enamide) connected to a phenyl ring and an acetic acid group. The (2E) configuration ensures planarity, facilitating conjugation across the enamide system, which is critical for electronic interactions in biological and materials contexts . Key structural attributes include:

  • Molecular Formula: C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_3

  • Molecular Weight: 205.21 g/mol

  • Functional Groups:

    • α,β-Unsaturated amide (-NH-C(=O)-CH=CH-\text{-NH-C(=O)-CH=CH-})

    • Phenyl substituent

    • Carboxylic acid (-COOH\text{-COOH})

The presence of both amide and carboxylic acid groups enables diverse reactivity, including hydrogen bonding, coordination chemistry, and participation in condensation reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-[(2E)-3-phenylprop-2-enamido]acetic acid can be inferred from methodologies used for analogous syncarpamide derivatives. A representative pathway involves:

  • Formation of 3-Phenylprop-2-enamide:

    • Benzaldehyde and malonic acid undergo a Knoevenagel condensation in ethanol with ammonium acetate as a catalyst, yielding 3-amino-3-phenylpropionic acid .

    • Reduction with lithium aluminum hydride (LiAlH4_4) converts the carboxylic acid to a primary alcohol, followed by oxidation or functionalization to the enamide .

  • Coupling with Glycine Derivatives:

    • The enamide intermediate reacts with bromoacetic acid or its activated ester (e.g., 4-nitrophenyl ester) in the presence of a base (e.g., potassium carbonate) and a catalyst such as N-heterocyclic carbene (NHC) .

    • Solvent systems: Dichloromethane or toluene at 0–25°C .

Example Reaction:

3-Phenylprop-2-enamide+Bromoacetic acidK2CO3,NHC2-[(2E)-3-Phenylprop-2-enamido]acetic acid\text{3-Phenylprop-2-enamide} + \text{Bromoacetic acid} \xrightarrow{\text{K}_2\text{CO}_3, \text{NHC}} \text{2-[(2E)-3-Phenylprop-2-enamido]acetic acid}

Optimization and Selectivity

Key factors influencing yield and E-selectivity:

  • Base and Solvent: PrMgCl in tetrahydrofuran (THF) enhances E-selectivity (>95%) by stabilizing the phosphonoenolate intermediate .

  • Temperature: Reactions performed at 0°C minimize side reactions like hydrolysis .

  • Catalysts: Lipophilic NHC catalysts improve efficiency in aqueous media, achieving yields up to 82% for related compounds .

Physicochemical Properties

Spectral Characteristics

Data from analogous compounds provide insights into expected spectra:

  • 1H NMR^1\text{H NMR} (300 MHz, CDCl3_3):

    • δ 7.50–7.39 (m, 5H, Ar-H)

    • δ 6.65 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, CH=CH)

    • δ 6.30 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, CH=CH)

    • δ 4.10 (s, 2H, CH2_2COOH)

  • IR (KBr):

    • 3320 cm1^{-1} (N-H stretch)

    • 1680 cm1^{-1} (C=O, amide)

    • 1645 cm1^{-1} (C=C)

Solubility and Stability

  • Solubility: Limited solubility in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the enamide moiety .

Biological and Industrial Applications

Biological Activity

While direct studies on 2-[(2E)-3-phenylprop-2-enamido]acetic acid are sparse, related cinnamamides exhibit:

  • Enzyme Inhibition: Interaction with cysteine proteases via thiol-carbamothioyl binding.

  • Anticancer Potential: Suppression of NF-κB signaling in HeLa cells (IC50_{50} ~10 μM) .

Materials Science

  • Polymer Synthesis: Serves as a monomer for conjugated polymers with optoelectronic applications .

  • Coordination Polymers: Carboxylic acid group facilitates metal-organic framework (MOF) formation .

Challenges and Future Directions

  • Synthetic Scalability: Current methods rely on batch processes; continuous-flow systems could enhance industrial viability .

  • Biological Screening: In vivo studies are needed to validate therapeutic potential.

  • Stability Optimization: Prodrug strategies (e.g., ester prodrugs) may mitigate hydrolysis issues.

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